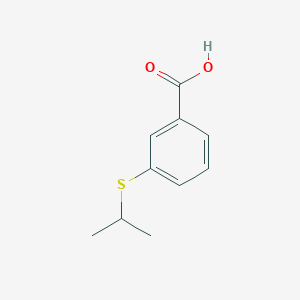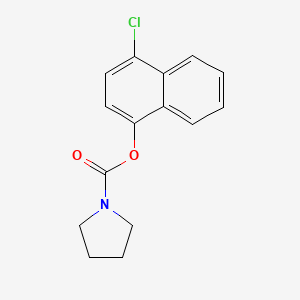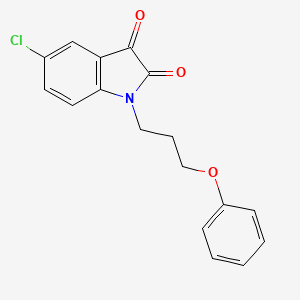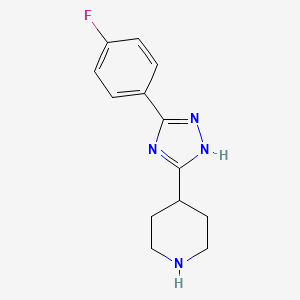
3-(Isopropylthio)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Propan-2-ylsulfanyl)benzoic acid is an organic compound with the molecular formula C10H12O2S. It is characterized by a benzoic acid core substituted with a propan-2-ylsulfanyl group. This compound is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(propan-2-ylsulfanyl)benzoic acid typically involves the introduction of a propan-2-ylsulfanyl group to a benzoic acid derivative. One common method involves the reaction of 3-bromobenzoic acid with isopropyl mercaptan in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for 3-(propan-2-ylsulfanyl)benzoic acid are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization for industrial production would focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-ylsulfanyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzoic acid core can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Nitrobenzoic acids, sulfonic acids, halobenzoic acids.
Scientific Research Applications
3-(Propan-2-ylsulfanyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(propan-2-ylsulfanyl)benzoic acid is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Propan-2-ylsulfanyl)benzoic acid
- 4-(Propan-2-ylsulfanyl)benzoic acid
- 3-(Methylsulfanyl)benzoic acid
Uniqueness
3-(Propan-2-ylsulfanyl)benzoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in research for developing new compounds with desired properties .
Properties
Molecular Formula |
C10H12O2S |
|---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
3-propan-2-ylsulfanylbenzoic acid |
InChI |
InChI=1S/C10H12O2S/c1-7(2)13-9-5-3-4-8(6-9)10(11)12/h3-7H,1-2H3,(H,11,12) |
InChI Key |
OPAFGGLXKOKGCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=CC=CC(=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12125226.png)
![3-[(E)-2-phenylethenyl]benzoic acid](/img/structure/B12125230.png)

![2-(4-chloro-2-methylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B12125237.png)


![3-{[3-(trifluoromethyl)phenoxy]methyl}-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12125258.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(4-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B12125266.png)
![N-[(5Z)-4-oxo-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B12125271.png)
![2-methyl-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12125272.png)
![7-methyl-6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B12125283.png)
![(2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazol-4-YL)acetic acid](/img/structure/B12125284.png)
![2-hydroxy-4-[({(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetyl)amino]benzoic acid](/img/structure/B12125295.png)
